molecular formula C14H20N2O4 B13949390 (S)-1-Benzyl-2-methylpiperazine oxalate

(S)-1-Benzyl-2-methylpiperazine oxalate

Cat. No.: B13949390
M. Wt: 280.32 g/mol
InChI Key: PVRVUFUBILRRCW-MERQFXBCSA-N
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Description

(S)-1-Benzyl-2-methylpiperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The oxalate salt form of this compound enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-2-methylpiperazine oxalate typically involves the following steps:

    Formation of (S)-1-Benzyl-2-methylpiperazine: This can be achieved through the reaction of (S)-2-methylpiperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Formation of the Oxalate Salt: The free base (S)-1-Benzyl-2-methylpiperazine is then reacted with oxalic acid to form the oxalate salt. This reaction is typically performed in an aqueous or alcoholic solution, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the pure compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-2-methylpiperazine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of (S)-1-Benzyl-2-methylpiperazine.

    Reduction: Reduced derivatives with modified piperazine rings.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

(S)-1-Benzyl-2-methylpiperazine oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of other piperazine derivatives.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-2-methylpiperazine oxalate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to various receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.

    Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulate Ion Channels: The compound can affect ion channels, altering the flow of ions across cell membranes and impacting cellular signaling.

Comparison with Similar Compounds

(S)-1-Benzyl-2-methylpiperazine oxalate can be compared with other similar compounds, such as:

    1-Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological effects.

    2-Methylpiperazine: A simpler piperazine derivative with fewer functional groups and different reactivity.

    N-Benzylpiperazine (NBP): Another piperazine derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(2S)-1-benzyl-2-methylpiperazine;oxalic acid

InChI

InChI=1S/C12H18N2.C2H2O4/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,11,13H,7-10H2,1H3;(H,3,4)(H,5,6)/t11-;/m0./s1

InChI Key

PVRVUFUBILRRCW-MERQFXBCSA-N

Isomeric SMILES

C[C@H]1CNCCN1CC2=CC=CC=C2.C(=O)(C(=O)O)O

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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